molecular formula C16H12N5NaO5S B12673910 Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate CAS No. 93892-20-7

Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate

Cat. No.: B12673910
CAS No.: 93892-20-7
M. Wt: 409.4 g/mol
InChI Key: PGMZOISWTRDFEF-UHFFFAOYSA-M
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Description

Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate (CAS 93892-20-7) is a synthetic azo dye intermediate with a molecular formula of C16H12N5NaO5S and a molecular weight of 409.35 g/mol . Azo compounds of this structural class, which incorporate naphthyl and nitro functional groups, are of significant research interest primarily in the field of dyestuff chemistry. They are investigated for the synthesis and development of novel dyes and pigments . The presence of diamino groups on the naphthalene ring makes this molecule a potential precursor for further chemical transformations, including the synthesis of more complex polycyclic structures. Researchers utilize this compound in studies exploring its spectral properties, stability, and binding characteristics with various materials. The nitro and sulfonate groups contribute to the compound's polarity and potential aqueous solubility, which is a key area of study for applications in dyeing processes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

93892-20-7

Molecular Formula

C16H12N5NaO5S

Molecular Weight

409.4 g/mol

IUPAC Name

sodium;2-[(4,5-diaminonaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H13N5O5S.Na/c17-11-3-1-2-10-13(7-5-12(18)16(10)11)19-20-14-6-4-9(21(22)23)8-15(14)27(24,25)26;/h1-8H,17-18H2,(H,24,25,26);/q;+1/p-1

InChI Key

PGMZOISWTRDFEF-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)N)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4,5-diamino-1-naphthylamine, followed by coupling with 5-nitrobenzenesulphonic acid. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. The final product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reactions involved.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically target the azo and nitro groups, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can lead to the formation of quinones and other oxidized derivatives.

Scientific Research Applications

Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.

    Biology: Employed in staining techniques for microscopy and in the study of biological tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the manufacturing of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The azo and nitro groups play a crucial role in its reactivity and binding properties. In biological systems, the compound can interact with proteins and nucleic acids, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Absorption and Emission Spectra :

  • The sodium compound exhibits dual absorption bands (270–333 nm) in polar solvents like ethanol, attributed to π→π* transitions in the naphthalimide core and azo linkages . In chloroform, a single broad band (350–355 nm) appears due to reduced solvent polarity disrupting conjugation .
  • Fluorescence Quantum Yield: The sodium compound’s quantum yield (∅f) is comparable to compound [6] (∅f ≈ 0.4–0.6 in ethanol) but higher than compounds [3–5], which lack extended aromatic systems . Solvent effects: Fluorescence decreases in viscous solvents (e.g., DMSO) and chloroform (due to heavy-atom quenching) .

Laser-Induced Fluorescence :

  • Under 445 nm laser irradiation, the sodium compound emits intense blue-green fluorescence, while compound [6] emits white light due to structural rigidity and additional biphenyl groups .
2.3 Photostability and Thermal Stability
  • Photodegradation :
    • Under 250 W UV irradiation for 180 minutes, the sodium compound shows <20% degradation, outperforming compounds with electron-donating substituents (e.g., -OH, -OCH3), which degrade by 30–40% due to radical formation .
    • The nitro group in the sodium compound enhances stability by acting as an electron-withdrawing moiety, reducing susceptibility to oxidative cleavage .
  • Thermal Stability :
    • TGA analysis reveals the sodium compound decomposes at ~300°C, similar to compound [4] (290°C), but lower than biphenyl-containing analogs (e.g., compound [6], 320°C) due to differences in molecular weight and bonding .
2.4 Application Performance
  • Rubbing Fastness :
    • The sodium compound exhibits superior wet/dry fastness (rating 5) compared to compound [3] (rating 4–5), attributed to its sulphonate group improving fiber adhesion .
  • Dyeing Efficiency: The sodium compound’s nitro group enhances cotton affinity, achieving 95% dye uptake at 100°C, outperforming non-polar analogs (e.g., compound [3], 85%) .
2.5 Solvent Interactions and Practical Implications
  • Polar Solvents (Ethanol, DMSO): Enhance fluorescence but reduce photostability due to increased collision frequency .
  • Non-Polar Solvents (Chloroform): Quench fluorescence but improve thermal stability, making them suitable for high-temperature industrial processes .

Biological Activity

Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate, also known by its CAS number 93892-20-7, is a chemical compound with notable biological activities. This article explores its biological effects, potential applications, and relevant research findings.

PropertyValue
Molecular FormulaC16H12N5NaO5S
Molar Mass409.35 g/mol
CAS Number93892-20-7
EINECS299-501-7

The biological activity of this compound is primarily attributed to its azo group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various biological macromolecules, including proteins and nucleic acids, leading to potential therapeutic effects or toxicity.

Biological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in various cell lines. The extent of cytotoxicity is influenced by concentration and exposure time.
  • Genotoxicity : There are concerns regarding the genotoxic potential of azo compounds. Studies have shown that metabolites of this compound can cause DNA damage in vitro.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent in pharmaceuticals.
  • Cytotoxicity Assessment : In vitro assays were performed on human cancer cell lines to evaluate cytotoxic effects. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications.

Research Findings

Recent research has focused on the compound's potential applications in drug development and environmental safety:

  • Drug Development : Investigations into the compound's structure-activity relationship (SAR) have highlighted modifications that enhance its biological activity while reducing toxicity. This is crucial for developing safer therapeutic agents.
  • Environmental Impact : Given its azo structure, studies are being conducted to assess the environmental persistence and degradation pathways of this compound. Understanding its fate in the environment is essential for regulatory assessments.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate?

The synthesis typically involves diazotization of an aromatic amine (e.g., 4,5-diamino-1-naphthyl derivatives) under acidic conditions (HCl/NaNO₂ at 0–5°C), followed by coupling with 5-nitrobenzenesulphonate in alkaline media (pH 8–10). Key parameters include temperature control to avoid premature decomposition of the diazonium intermediate and stoichiometric precision to minimize byproducts like triazenes . For similar azo-sulfonates, coupling efficiency can exceed 80% under optimized conditions .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Spectroscopic Methods : UV-Vis (λₘₐₐ ≈ 480–520 nm for azo chromophores) and FT-IR (peaks at 1520 cm⁻¹ for N=N, 1180 cm⁻¹ for sulfonate S=O) .
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/0.1% ammonium acetate; retention time ~12–14 min) .
  • X-ray Crystallography : Use ORTEP-III for crystallographic validation (e.g., bond angles of the azo group and sulfonate geometry) .

Q. What factors influence the stability of this compound in aqueous solutions?

Stability is pH-dependent:

  • Acidic conditions (pH < 4) : Azo bond cleavage occurs via reduction, forming aromatic amines.
  • Alkaline conditions (pH > 9) : Sulfonate hydrolysis may degrade the compound.
  • Photostability : UV exposure accelerates degradation; store in amber vials under inert gas .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:

  • HOMO-LUMO gaps (~3.2 eV for similar azo-sulfonates), indicating redox activity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient center) .
  • Solvent effects : Polar solvents stabilize the sulfonate moiety via hydrogen bonding .

Q. What advanced techniques resolve contradictions in reported spectroscopic data for azo-sulfonates?

  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton environments (e.g., distinguishing naphthyl vs. benzenesulfonate protons).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M–Na]⁻ at m/z ≈ 460–470) and rule out isobaric impurities .
  • Controlled degradation studies : Compare fragmentation patterns with reference standards .

Q. How does the compound interact with biological macromolecules, and what methodologies quantify these interactions?

  • Fluorescence quenching : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer plots (Ksv ≈ 10⁴ M⁻¹ for similar azo dyes).
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., peroxidases) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd rates) .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in reported solubility and aggregation behavior?

  • Dynamic Light Scattering (DLS) : Detect nanoaggregates in aqueous solutions (size range: 50–200 nm).
  • Critical micelle concentration (CMC) : Determine via conductivity or pyrene fluorescence assays .
  • Ionic strength effects : Add NaCl (0.1–1.0 M) to screen sulfonate charge and reduce aggregation .

Q. What strategies optimize the compound’s application in photodynamic therapy or sensing?

  • Functionalization : Introduce PEG chains or targeting ligands (e.g., folate) via sulfonate-amine coupling .
  • pH-responsive release : Design micellar carriers using Pluronic F127 (critical transition pH ≈ 6.5) .
  • Electrochemical sensors : Modify glassy carbon electrodes with the compound; CV scans show redox peaks at −0.3 V (nitro reduction) and +0.6 V (azo oxidation) .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Azo-Sulfonates

PropertyThis compoundSimilar Compound (Disodium 8-amino-5-sulfonatonaphthalene-2-sulfonate)
λₘₐₐ (nm)495510
Azo Bond Stability (pH 7)>90% after 24 h85% after 24 h
Solubility in H₂O (mg/mL)12.59.8
Reference

Q. Table 2: Recommended Analytical Conditions

TechniqueParameters
HPLCColumn: C18 (5 µm, 250 × 4.6 mm); Mobile phase: 60:40 ACN/0.1% NH₄Ac; Flow: 1.0 mL/min
FT-IRATR mode; resolution: 4 cm⁻¹; scan range: 400–4000 cm⁻¹
DFT CalculationsBasis set: 6-311G**; solvent model: PCM (water)

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